4-(2-Chlorophenyl)butan-2-amine hydrochloride
Overview
Description
SK 609 hydrochloride is a selective dopamine D3 receptor agonist.
Mechanism of Action
Target of Action
SK609 HCl, also known as 4-(2-Chlorophenyl)butan-2-amine hydrochloride, primarily targets the Dopamine D3 receptor (D3R) and the Norepinephrine transporter . The D3R is a subtype of the dopamine receptor, which plays a crucial role in the central nervous system. The Norepinephrine transporter is responsible for the reuptake of norepinephrine into presynaptic nerve terminals .
Mode of Action
SK609 HCl acts as a selective agonist for the D3R and a blocker for the Norepinephrine transporter . It selectively activates D3R without affinity for the dopamine transporter . This means that it binds to the D3R and induces a biological response, while it inhibits the reuptake of norepinephrine by blocking its transporter .
Biochemical Pathways
The activation of D3R and the blockade of the Norepinephrine transporter by SK609 HCl can lead to an increase in the extracellular concentrations of the neurotransmitters dopamine and norepinephrine This can affect various biochemical pathways, particularly those involved in cognitive functions
Pharmacokinetics
Its ability to cross the blood-brain barrier and exert effects on the central nervous system suggests good bioavailability .
Result of Action
SK609 HCl has been shown to improve cognitive performance without increasing psychostimulant-like spontaneous locomotor activity . This suggests that it may benefit neurocognitive function without the side effects typically associated with psychostimulants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SK 609 hydrochloride involves the preparation of the parent compound followed by its conversion to the hydrochloride salt. The synthetic route typically includes the following steps:
Formation of the Parent Compound: The parent compound is synthesized through a series of organic reactions, including alkylation and amination.
Conversion to Hydrochloride Salt: The parent compound is then reacted with hydrochloric acid to form SK 609 hydrochloride
Industrial Production Methods
Industrial production of SK 609 hydrochloride involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process also involves rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
SK 609 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: SK 609 hydrochloride can be reduced to its corresponding amine.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction typically yields the corresponding amine .
Scientific Research Applications
SK 609 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study dopamine receptor interactions and signaling pathways.
Biology: The compound is used to investigate the role of dopamine receptors in various biological processes.
Medicine: SK 609 hydrochloride is studied for its potential therapeutic applications in treating Parkinson’s disease and cognitive disorders.
Industry: The compound is used in the development of new drugs targeting dopamine receptors
Comparison with Similar Compounds
Similar Compounds
Pramipexole: Another dopamine D3 receptor agonist used in the treatment of Parkinson’s disease.
Ropinirole: A dopamine agonist with similar applications in treating Parkinson’s disease and restless legs syndrome
Uniqueness
SK 609 hydrochloride is unique due to its selective binding to dopamine D3 receptors and its atypical signaling properties. This makes it a valuable compound for studying dopamine receptor interactions and developing new therapeutic agents .
Properties
IUPAC Name |
4-(2-chlorophenyl)butan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-8(12)6-7-9-4-2-3-5-10(9)11;/h2-5,8H,6-7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCYSMVSGDVJQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092797-77-7 | |
Record name | Benzenepropanamine, 2-chloro-α-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092797-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.